2-(2-Chlorophenoxy)propanoyl chloride
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Overview
Description
2-(2-Chlorophenoxy)propanoyl chloride is an organic compound with the chemical formula C9H8Cl2O2. It is a white crystalline solid with a pungent odor at room temperature . This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenoxy)propanoyl chloride can be synthesized by reacting 2-(2-Chlorophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction should be carried out under anhydrous conditions to prevent the ingress of moisture .
Industrial Production Methods
In industrial settings, this compound is often produced using a similar method, where 2-(2-Chlorophenoxy)propanoic acid is dissolved in an organic solvent, a catalyst is added, and the mixture is heated and refluxed with an acyl chlorinating agent . This method ensures high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form 2-(2-Chlorophenoxy)propanoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of this compound.
Nucleophiles: Such as amines or alcohols, which can react with the compound to form substituted products.
Major Products Formed
2-(2-Chlorophenoxy)propanoic acid: Formed during hydrolysis.
Substituted Products: Formed during substitution reactions with nucleophiles.
Scientific Research Applications
2-(2-Chlorophenoxy)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to modify or create new compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropropionyl chloride
- 2-(2-Chlorophenoxy)propanoic acid
- 2-(2,4-Dichlorophenoxy)propionyl chloride
Uniqueness
2-(2-Chlorophenoxy)propanoyl chloride is unique due to its specific structure, which combines a chlorophenoxy group with a propanoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(2-chlorophenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGDMQMBRZYOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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